Divergent Physicochemical Profile: Computed LogP and Boiling Point vs. 2-Chloro-4-fluoro-5-nitrobenzoic Acid
Computed partition coefficient and thermal properties provide a first-pass filter for distinguishing this compound from the more common 2-chloro-4-fluoro-5-nitrobenzoic acid. The target 3,5,4-isomer exhibits a higher computed boiling point and a different predicted LogP, suggesting divergent intermolecular interactions that can influence purification (distillation), formulation, and Phase I metabolic stability in derived drug candidates. The data suggests the 3,5,4-substitution pattern leads to a less compact crystalline packing, increasing the energy required for phase transition .
| Evidence Dimension | Boiling Point (Predicted at 760 mmHg) |
|---|---|
| Target Compound Data | 387.8 ± 42.0 °C |
| Comparator Or Baseline | 2-Chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7): 364.2 ± 42.0 °C |
| Quantified Difference | ~23.6 °C higher |
| Conditions | Predicted by ACD/Labs Percepta Platform, validated for similar sets . |
Why This Matters
This substantial boiling point differential indicates altered intermolecular forces, which can directly impact large-scale purification strategy and compound handling, and implies different solubility/permeability characteristics for any downstream biological probe.
